N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A study by Gull et al. (2016) on similar compounds, specifically N-(6-arylbenzo[d]thiazol-2-yl)acetamides, details the synthesis process involving C-C coupling methodology. These compounds were evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities. Remarkably, they demonstrated significant activity in urease inhibition, surpassing the standard used in the study. Molecular docking studies provided insights into the urease inhibition mechanism, highlighting the importance of H-bonding with the enzyme for its inhibition (Gull et al., 2016).
Corrosion Inhibition
Yıldırım and Çetin (2008) explored the synthesis of acetamide derivatives, including those with long alkyl side chains, for their potential as corrosion inhibitors. These compounds exhibited promising inhibition efficiencies in both acidic and oil medium environments, suggesting their application in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Antagonistic Properties
A study by Duplantier et al. (2001) on derivatives of LDV, including isoxazolyl, oxazolyl, and thiazolylpropionic acid, identified them as potent antagonists of the α4β1 integrin. These compounds showed efficacy in an allergic mouse model, suggesting their utility in treating allergic responses and potentially other conditions mediated by α4β1 integrin (Duplantier et al., 2001).
Antitumor Activity
The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings for antitumor activity were conducted by Yurttaş et al. (2015). These compounds were tested against various human tumor cell lines, showing considerable anticancer activity against some cancer cell types (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
A study by Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial and antifungal activities. This versatility in chemical synthesis and biological application underscores the potential utility of similar acetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14(2)16-6-10-17(11-7-16)23-20(27)12-19-13-29-22(25-19)26-21(28)24-18-8-4-15(3)5-9-18/h4-11,13-14H,12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHLHWVISKKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.